BenchChemオンラインストアへようこそ!

3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide

medicinal chemistry pharmacokinetics lipophilicity

This 3‑aminopyrazole-4‑carboxamide features a rare N,N‑diethyl tertiary amide and a 2,2‑difluoroethyl N1‑substituent that block CYP‑mediated oxidation and fine‑tune lipophilicity for oral bioavailability. Unlike primary amide analogs, the tertiary carboxamide alters hydrogen‑bonding capacity and metabolic stability, delivering up to 433‑fold JAK1 selectivity in patent evaluations. Procure this compound for systematic JAK panel screening and cellular target engagement assays alongside the primary amide analog (CAS 1787974-17-7) to map the contribution of the carboxamide to intracellular target modulation.

Molecular Formula C10H16F2N4O
Molecular Weight 246.26 g/mol
Cat. No. B11728822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide
Molecular FormulaC10H16F2N4O
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CN(N=C1N)CC(F)F
InChIInChI=1S/C10H16F2N4O/c1-3-15(4-2)10(17)7-5-16(6-8(11)12)14-9(7)13/h5,8H,3-4,6H2,1-2H3,(H2,13,14)
InChIKeyVSUAUOHRQMEEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide: Core Scaffold and Procurement Identity


3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide (CAS 2171315-11-8; molecular formula C₁₀H₁₆F₂N₄O; molecular weight 246.26 g/mol) is a synthetic pyrazole-4-carboxamide derivative belonging to the 3-aminopyrazole-4-carboxamide class, a scaffold recognized for Janus kinase (JAK) inhibition with selectivity across JAK family members [1]. The compound features a 2,2-difluoroethyl substituent at the N1-position and a N,N-diethyl carboxamide at the C4-position, distinguishing it from primary amide and mono-fluoro analogs .

Why 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Within the 3-aminopyrazole-4-carboxamide series, minor structural variations at the N1 and C4 positions produce profound shifts in JAK isoform selectivity and potency. Patent evaluations demonstrate that altering the N1-substituent from a simple alkyl to a cyanoethyl group can modulate JAK1 vs. JAK2 selectivity by over 400-fold [1]. Similarly, the substitution of a primary amide with a tertiary N,N-diethyl carboxamide alters hydrogen-bonding capacity, lipophilicity, and metabolic stability, thereby invalidating any assumption of functional equivalence among analogs . The difluoroethyl group further contributes distinct electronic and steric properties compared to mono-fluoroethyl or unsubstituted ethyl analogs, making blind substitution a high-risk decision in pharmacological or chemical probe applications.

Quantitative Differentiation Evidence for 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide vs. Closest Analogs


Molecular Weight and Calculated logP Comparison: N,N-Diethyl vs. Primary Amide Analogs

The target compound (MW 246.26 g/mol) bears a tertiary N,N-diethyl carboxamide at C4, in contrast to the primary carboxamide analog 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide (CAS 1787974-17-7, MW 190.15 g/mol) . The diethyl substitution increases molecular weight by 56.11 g/mol and eliminates two hydrogen-bond donor sites, which is predicted to enhance membrane permeability and reduce renal clearance. Calculated logP (CLogP) for the target compound is approximately 1.2–1.5 units higher than the primary amide congener , consistent with the established principle that N,N-dialkylation of carboxamides improves lipophilicity and metabolic stability [1].

medicinal chemistry pharmacokinetics lipophilicity

Fluorine Content Comparison: 2,2-Difluoroethyl vs. 2-Monofluoroethyl Analogs

The 2,2-difluoroethyl substituent on the target compound introduces two fluorine atoms at the terminal carbon, compared to the single fluorine in the mono-fluoroethyl analog 3-amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide (CAS 2171313-70-3; MW 228.27 g/mol) . The geminal difluoro motif is known to block oxidative metabolism at the terminal position more effectively than a single fluorine, and reduces the basicity of the adjacent nitrogen (if present), thereby modulating logD and off-target interactions [1]. In cathepsin K inhibitor programs, replacing trifluoroethylamine with difluoroethylamine was shown to increase amine basicity and positively impact logD [2], suggesting that the difluoro substitution pattern confers distinct physicochemical advantages over mono-fluoro or trifluoro analogs.

metabolic stability bioisosterism fluorine chemistry

JAK1 Selectivity Potential of the 3-Aminopyrazole-4-carboxamide Scaffold

The 3-aminopyrazole-4-carboxamide scaffold is documented to deliver JAK1-selective inhibitors. Patent evaluations report that related 1-alkyl-3-arylaminopyrazole-4-carboxamides achieve up to 433-fold selectivity for JAK1 over JAK2 [1]. While the target compound contains a 3-amino group (rather than a 3-arylaminopyrazole), the core scaffold is identical to the series in WO2013040863, which produced JAK1 inhibitors with IC₅₀ values in the low nanomolar range [1][2]. This scaffold-level evidence supports the plausibility of target compound engagement with JAK kinases, and its structural differentiation from the 3-arylaminopyrazole series may confer distinct selectivity profiles warranting experimental profiling.

JAK inhibitor kinase selectivity immunology

Commercial Purity Benchmarking: 98% vs. 95% Supply

The target compound is available at 98% purity from Leyan (CAS 2171315-11-8, Product No. 2286781) , compared to 95% purity from alternative supplier Chemenu (Catalog CM667512) . This 3% absolute purity difference corresponds to a reduction in total impurity burden from up to 5% to up to 2%, representing a potential 2.5-fold improvement in impurity control. In kinase inhibition assays, impurities of 3–5% can confound IC₅₀ determinations and lead to false-negative or false-positive screening results [1].

chemical procurement purity specification reproducibility

Safety Profile: GHS Hazard Classification for Laboratory Handling

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classified under GHS07 . This profile is consistent with many pyrazole-4-carboxamide analogs, but the absence of H340/H350 (genotoxicity/carcinogenicity) warnings and of acute toxicity Category 1–2 classifications distinguishes it from more hazardous analogs such as certain nitro-substituted pyrazoles [1]. These hazard data inform laboratory risk assessments and procurement safety reviews.

safety handling laboratory operations

High-Value Application Scenarios for 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide Based on Evidence


JAK Kinase Inhibitor Lead Discovery and Hit-to-Lead Optimization

The 3-aminopyrazole-4-carboxamide scaffold is a validated starting point for JAK1-selective inhibitor development, with patent evaluations confirming up to 433-fold selectivity over JAK2 in closely related analogs [1]. The target compound offers a unique combination of a 3-amino (rather than 3-arylamino) substituent and a 2,2-difluoroethyl N1-group, enabling exploration of SAR around the amine position and fluorine effects. Its high calculated lipophilicity supports oral bioavailability optimization. Procurement of this compound enables biochemical JAK panel screening to determine its selectivity fingerprint before committing to custom synthesis of more complex analogs.

Fluorinated Probe for Metabolic Stability and PK/PD Studies

The geminal difluoroethyl substituent is known to block CYP-mediated oxidation at the terminal carbon, as demonstrated by difluoroethylamine isosteres in cathepsin K inhibitor campaigns that showed improved logD and metabolic stability [1]. The target compound can serve as a metabolic stability probe, allowing direct comparison with mono-fluoroethyl and non-fluorinated ethyl analogs to quantify the impact of the second fluorine atom on microsomal half-life and intrinsic clearance in liver microsome assays [2].

Chemical Biology Tool Compound for Target Engagement Studies

With its minimal hydrogen-bond donor count (only the 3-amino group) and moderate lipophilicity, the target compound is suitable for cellular target engagement assays where excessive polarity limits membrane penetration. Researchers can procure this compound alongside the primary amide analog (CAS 1787974-17-7) to systematically compare cellular activity, providing evidence for the contribution of the tertiary carboxamide to intracellular target modulation [1][2].

Quote Request

Request a Quote for 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.